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molecular formula C14H18 B8551278 Phenanthrene, 1,2,3,4,4a,4b,5,6,7,8,8a,9,10,10a-tetradecahydro-

Phenanthrene, 1,2,3,4,4a,4b,5,6,7,8,8a,9,10,10a-tetradecahydro-

Cat. No. B8551278
M. Wt: 186.29 g/mol
InChI Key: PJDWNSYGMXODTB-UHFFFAOYSA-N
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Patent
US04384152

Procedure details

1000 g of the sym.-octahydrophenanthrene fraction of Example 1(b) and 250 ml methylene chloride were placed in a stirred flask and cooled to -10° C. Then 40 g of aluminum chloride powder were added in small quantities, while the temperature at times rose to -8° C. The mixture turning darkbrown was uniformly stirred. By crystallization of sym.-octahydroanthracene the addition of further 150 ml methylene chloride was required after about 4 hours. After an additional 2 hours 500 ml of 10 percent sodium hydroxide solution were added for decomposing the aluminum chloride, then the organic phase was separated and after removal of the solvent the organic phase was distilled in vacuum of 12 torr. There resulted in the sequence of the boiling points 5.5 g tetrahydronaphthalene (boiling point 82° C. at 12 torr), 958 g isomer mixture of a boiling point of 167°-168° C. at 12 torr comprising 97 percent sym.-octahydroanthracene and 3 percent sym.-octahydrophenanthrene, as well as a distillation residue of 34.8 g.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:14]2[CH:5]([CH:6]3[C:11](=[CH:12][CH:13]=2)C=CCC3)[CH2:4][CH2:3][CH2:2]1.[Cl-].[Al+3].[Cl-].[Cl-]>C(Cl)Cl>[CH2:13]1[C:14]2[C:5](=[CH:4][CH:3]=[CH:2][CH:1]=2)[CH2:6][CH2:11][CH2:12]1 |f:1.2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCCC2C3CCC=CC3=CC=C12
Name
Quantity
250 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
40 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
was uniformly stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
rose to -8° C
CUSTOM
Type
CUSTOM
Details
By crystallization of sym
ADDITION
Type
ADDITION
Details
-octahydroanthracene the addition of further 150 ml methylene chloride
ADDITION
Type
ADDITION
Details
After an additional 2 hours 500 ml of 10 percent sodium hydroxide solution were added
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the organic phase was separated
CUSTOM
Type
CUSTOM
Details
after removal of the solvent the organic phase
DISTILLATION
Type
DISTILLATION
Details
was distilled in vacuum of 12 torr

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C1CCCC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 5.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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